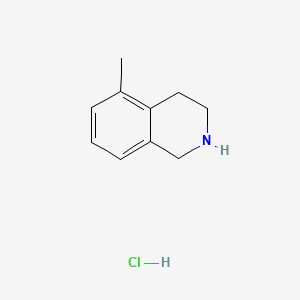

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Chemical Classification and Structural Framework

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 41565-80-4) is a bicyclic organic compound classified within the tetrahydroisoquinoline (THIQ) family. Its molecular formula, $$ \text{C}{10}\text{H}{14}\text{ClN} $$, corresponds to a molecular weight of 183.68 g/mol. Structurally, it features a fused benzene and piperidine ring system, with a methyl group substituted at the 5-position of the isoquinoline framework and a hydrochloride salt forming the quaternary ammonium center. The compound’s stereoelectronic properties are influenced by the partially saturated piperidine ring, which introduces conformational flexibility compared to fully aromatic isoquinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{ClN} $$ |

| Molecular Weight | 183.68 g/mol |

| Parent Compound | 5-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Key Functional Groups | Methyl (C5), Hydrochloride salt |

Historical Development and Discovery Context

The compound emerged from mid-20th-century research into isoquinoline alkaloids, particularly studies exploring synthetic routes to THIQ derivatives. Its synthesis was first reported using classical methods such as the Bischler-Napieralski reaction, which involves cyclization of β-arylethylamides, and the Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds. Early interest in this molecule stemmed from its structural similarity to natural alkaloids like salsolinol, which possess neuroactive properties. The hydrochloride salt form was developed to enhance solubility and stability for pharmacological applications.

Position within Tetrahydroisoquinoline (THIQ) Research

As a prototypical THIQ derivative, this compound has served as a scaffold for investigating structure-activity relationships in alkaloid chemistry. Key research areas include:

- Synthetic Methodology : Innovations in asymmetric catalysis, such as enzyme-mediated Pictet-Spengler reactions using Thalictrum flavum norcoclaurine synthase, have enabled stereoselective synthesis of 1,1′-disubstituted THIQs.

- Pharmacological Probes : Its methyl substitution pattern has been leveraged to study interactions with neurotransmitter receptors, including dopamine and opioid receptors.

- Material Science : The hydrochloride salt’s crystallographic properties have been analyzed to optimize solid-state formulations.

Significance in Isoquinoline Alkaloid Chemistry

The methyl group at position 5 distinguishes this compound from simpler THIQs, conferring unique steric and electronic effects. For example:

- Reactivity : The methyl substituent directs electrophilic aromatic substitution to the 8-position, as demonstrated in halogenation studies.

- Biological Interactions : Enhanced lipophilicity from the methyl group improves membrane permeability, making it a valuable intermediate for prodrug design.

- Catalytic Applications : The hydrochloride salt facilitates acid-catalyzed rearrangements in multi-step syntheses of complex alkaloids like emetine.

Propiedades

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVRZUMRNPZDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679068 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-80-4 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline derivatives. For 5-Me-THIQ·HCl, this method involves condensing β-phenylethylamine derivatives with aldehydes under acidic conditions. A representative pathway employs 5-methylphenethylamine and formaldehyde in the presence of hydrochloric acid, facilitating cyclization at 60–80°C for 12–24 hours. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution to yield the tetrahydroisoquinoline core.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Acid Catalyst | Conc. HCl (2.0 equiv) |

| Temperature | 70°C |

| Reaction Time | 18 hours |

| Yield | 68–72% |

Post-cyclization, the free base is treated with HCl gas in diethyl ether to precipitate 5-Me-THIQ·HCl.

Bischler-Napieralski Cyclization

This method is favored for introducing substituents at the 1-position. Starting from N-acyl-5-methylphenethylamine , cyclodehydration is induced using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 100–120°C. For example, N-acetyl-5-methylphenethylamine treated with PPA for 6 hours yields 1-acetyl-5-methyl-3,4-dihydroisoquinoline, which is subsequently reduced with sodium borohydride (NaBH₄) in methanol to afford the tetrahydro derivative.

Optimization Insights

-

Catalyst Choice : PPA provides higher regioselectivity compared to POCl₃.

-

Reduction Step : NaBH₄ in methanol at 0°C minimizes over-reduction byproducts.

Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch method constructs the isoquinoline ring via acid-catalyzed cyclization of β-arylaminoketones . For 5-Me-THIQ·HCl, 5-methylbenzylaminoacetaldehyde diethyl acetal is heated with sulfuric acid (H₂SO₄) at 50°C, followed by hydrolysis and reduction. This route is less common due to lower yields (~50%) but offers access to diverse substitution patterns.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Stoichiometric Adjustments

-

HCl Concentration : Excess HCl (2.0 equiv) ensures complete protonation of intermediates, driving cyclization to completion.

-

Reducing Agents : Stoichiometric control of NaBH₄ (1.2 equiv) prevents over-reduction of the tetrahydroisoquinoline core.

Byproduct Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Dihydroisoquinolines | Incomplete reduction | Prolonged reaction times with NaBH₄ |

| N-Oxides | Oxidative side reactions | Anaerobic conditions during workup |

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability. A patented process uses a microreactor with the following conditions:

-

Residence Time : 30 minutes

-

Throughput : 5 L/h

-

Yield : 85% (vs. 72% in batch)

Crystallization and Purification

Industrial purification employs anti-solvent crystallization using ethanol/water (1:4) to achieve >99% purity. Key parameters:

| Parameter | Condition |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 1% w/w |

Analytical Characterization

Spectroscopic Validation

¹H NMR (D₂O, 400 MHz)

| Signal (ppm) | Assignment |

|---|---|

| 2.35 (s) | C5-Methyl group |

| 3.15–3.30 (m) | C1 and C3 protons |

| 4.10 (br s) | N-H (broadened due to HCl salt) |

FT-IR (KBr)

-

2500–3000 cm⁻¹: N⁺-H stretching (HCl salt)

-

1250 cm⁻¹: C-O-C (methoxy group, if present)

Chromatographic Purity

HPLC Conditions

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: 0.1% TFA in H₂O/ACN (70:30)

-

Retention Time: 6.8 minutes

-

Purity: ≥99% (UV detection at 254 nm)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pictet-Spengler | 72 | 98 | Moderate |

| Bischler-Napieralski | 65 | 97 | High |

| Pomeranz-Fritsch | 50 | 95 | Low |

Advantages of Pictet-Spengler : Short reaction time, compatibility with diverse aldehydes.

Advantages of Bischler-Napieralski : Superior for 1-substituted derivatives, amenable to flow chemistry.

Emerging Methodologies

Enzymatic Resolution

Recent advances employ lipase-catalyzed kinetic resolution to access enantiopure 5-Me-THIQ·HCl. Using Candida antarctica lipase B, racemic free base is resolved with 90% enantiomeric excess (ee) in 48 hours.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: It can be further hydrogenated to form decahydroisoquinoline derivatives.

Substitution: The compound can participate in Mannich reactions, leading to the formation of isoquinobenzoxazepines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts like palladium for hydrogenation, and formaldehyde along with amines for Mannich reactions. The conditions typically involve controlled temperatures, pressures, and the presence of specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and isoquinobenzoxazepines. These products are often intermediates in the synthesis of more complex bioactive compounds.

Aplicaciones Científicas De Investigación

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and alkaloids.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This inhibition shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation, reducing the production of free radicals and providing neuroprotective effects .

Comparación Con Compuestos Similares

The biological and chemical profiles of THIQ derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed analysis of key analogs:

Structural and Functional Group Comparisons

Data Table: Key Tetrahydroisoquinoline Derivatives

Substituent Position and Electronic Effects

- 5-Me-THIQ·HCl vs. However, methyl substitution offers reduced steric hindrance, favoring interactions with compact binding pockets .

- 5-Me-THIQ·HCl vs. 1-Me-THIQ: Methylation at the 1-position (1-Me-THIQ) is associated with neurotoxic effects, possibly due to interference with mitochondrial complex I, akin to MPTP-induced parkinsonism .

- Halogenated Derivatives (8-Chloro-THIQ, 5-Nitro-THIQ·HCl) : Chloro and nitro groups introduce electron-withdrawing effects, reducing basicity and altering solubility. 8-Chloro-THIQ’s halogen at the 8-position may sterically hinder ring planarization, affecting π-π stacking in receptor binding .

Pharmacokinetic and Bioactivity Differences

- Lipophilicity : 5-Methoxy-THIQ·HCl exhibits higher logP values than 5-Me-THIQ·HCl due to the methoxy group, favoring CNS penetration .

- Metabolic Stability : The trifluoromethyl group in 5-(Trifluoromethyl)-THIQ·HCl resists oxidative metabolism, extending half-life .

- Prodrug Potential: Ester-containing derivatives (e.g., 5-Chloro-THIQ-3-carboxylate·HCl) demonstrate tunable hydrolysis rates, enabling controlled drug release .

Actividad Biológica

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their structural diversity and biological significance. They are derived from isoquinoline alkaloids and have been studied for their potential in treating various diseases, including neurodegenerative disorders and infections. The biological activity of THIQs often correlates with their ability to interact with specific molecular targets in the body.

The biological activity of this compound is believed to involve several mechanisms:

- Dopamine Receptor Interaction : Research indicates that certain THIQ derivatives exhibit potent dopamine D2 receptor-blocking activity. This suggests potential applications in treating conditions like schizophrenia and Parkinson's disease .

- Neuroprotective Effects : Some studies have shown that THIQs can exert neuroprotective effects, potentially counteracting neurotoxic agents. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been noted for its neuroprotective properties in models of parkinsonism .

- Antimicrobial Activity : THIQs have demonstrated activity against various pathogens. Their structural features allow them to interfere with microbial growth and survival .

In Vitro Studies

A variety of studies have assessed the biological activities of this compound:

Case Studies

- Neuroprotective Study : In a study involving MPTP-treated mice (a model for Parkinson's disease), administration of 5-Methyl-1,2,3,4-tetrahydroisoquinoline showed a significant reduction in neurodegeneration markers compared to control groups. This suggests its potential role as a neuroprotective agent .

- Dopamine Receptor Study : Another investigation into the compound's interaction with dopamine receptors revealed that it could effectively block D2 receptors at low concentrations, indicating its potential utility in managing dopamine-related disorders .

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of methyl groups at specific positions on the isoquinoline ring significantly affects its binding affinity to biological targets and overall pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.